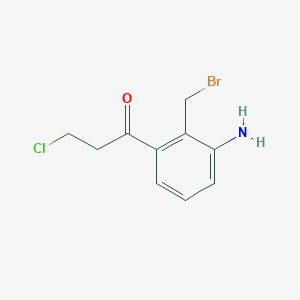
1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one is an organic compound with the molecular formula C10H12BrNO. This compound is characterized by the presence of an amino group, a bromomethyl group, and a chloropropanone moiety attached to a benzene ring. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
准备方法
The synthesis of 1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one can be achieved through several synthetic routes. One common method involves the bromination of 3-aminoacetophenone followed by a nucleophilic substitution reaction with 3-chloropropanone. The reaction conditions typically include the use of a brominating agent such as N-bromosuccinimide (NBS) and a base like sodium hydroxide to facilitate the substitution reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like ammonia (NH3) or thiols (R-SH). The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its reactive functional groups.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromomethyl and chloropropanone groups can participate in covalent bonding with nucleophilic sites on proteins and enzymes. These interactions can lead to the inhibition of enzyme activity or the modification of protein function, which underlies its biological effects.
相似化合物的比较
1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one can be compared with similar compounds such as:
1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one: This compound has an additional bromine atom, which can affect its reactivity and biological activity.
1-(3-Amino-2-(bromomethyl)phenyl)propan-2-one: Lacks the chlorine atom, which can influence its chemical properties and applications.
生物活性
1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structural arrangement, including an amino group and halogen substituents, which contribute to its reactivity and interaction with biological macromolecules.
Chemical Structure and Properties
The molecular formula of this compound is C10H11BrClN, with a molecular weight of approximately 276.56 g/mol. The presence of the bromine atom enhances its electrophilicity, while the amino group facilitates hydrogen bonding, making it a candidate for various biochemical interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The amino group can form hydrogen bonds with nucleophilic sites on proteins and nucleic acids, potentially influencing their functions.
- Electrophilic Reactions : The bromine and chlorine atoms can participate in electrophilic substitutions, which may modulate the activity of enzymes or receptors.
- Halogen Bonding : The halogen atoms may engage in halogen bonding interactions, further enhancing the compound's ability to interact with biological targets.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Research indicates that compounds with similar structures have shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| MRSA | Effective |
| Escherichia coli | Moderate |
| Candida albicans | Less effective |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies indicate that it may possess cytotoxic effects against various cancer cell lines. The mechanism behind this activity may involve the inhibition of cell proliferation through the modulation of key signaling pathways.
Case Studies and Research Findings
- A study examining the structure-activity relationship (SAR) of related compounds demonstrated that halogenated derivatives often exhibit enhanced biological activity due to increased lipophilicity and reactivity. This supports the hypothesis that this compound could be effective against specific microbial and cancerous cells due to its unique functional groups .
- Another investigation highlighted the role of amino-substituted compounds in mediating biological responses through hydrogen bonding interactions. This study found that variations in the position of substituents on the phenyl ring significantly influenced antimicrobial efficacy .
属性
分子式 |
C10H11BrClNO |
|---|---|
分子量 |
276.56 g/mol |
IUPAC 名称 |
1-[3-amino-2-(bromomethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H11BrClNO/c11-6-8-7(10(14)4-5-12)2-1-3-9(8)13/h1-3H,4-6,13H2 |
InChI 键 |
AJXGGUFCSMJDFI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)N)CBr)C(=O)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















